![molecular formula C21H17F4N3O2 B2667448 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone CAS No. 1704538-37-3](/img/structure/B2667448.png)
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone
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Description
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone is a useful research compound. Its molecular formula is C21H17F4N3O2 and its molecular weight is 419.38. The purity is usually 95%.
BenchChem offers high-quality (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabotropic Glutamate Receptor Modulation
A study by Liu et al. (2008) explored the use of a similar compound, ADX47273, as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This modulation shows promise for the treatment of schizophrenia and enhances cognitive functions (Liu et al., 2008).
Structural and Antiproliferative Analysis
Prasad et al. (2018) conducted a study on a related compound, focusing on its antiproliferative activity and structural characterization using various spectroscopic techniques. This research contributes to understanding the potential medical applications of such compounds (Prasad et al., 2018).
5-HT1A Receptor Agonism
Research by Vacher et al. (1999) investigated derivatives of 2-pyridinemethylamine, which show selective and potent agonism at 5-HT1A receptors. These findings are significant in the context of developing new antidepressant drugs (Vacher et al., 1999).
Neuropathic Pain Management
Deseure et al. (2002) and Colpaert et al. (2004) explored the effects of 5-HT1A receptor agonists in models of neuropathic pain, offering insights into potential therapeutic applications for managing such conditions (Deseure et al., 2002); (Colpaert et al., 2004).
Supramolecular Architecture
Sharma et al. (2019) investigated the role of non-covalent interactions in the crystal packing of 1,2,4-oxadiazole derivatives. Understanding these interactions is crucial for the development of pharmaceuticals and other applications (Sharma et al., 2019).
Antimicrobial Activity
Mallesha et al. (2014) synthesized oxime derivatives of a related compound and evaluated their in vitro antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Mallesha et al., 2014).
Formulation Development for Poorly Soluble Compounds
Burton et al. (2012) focused on developing a formulation for a poorly water-soluble compound, which is significant in enhancing the bioavailability of such compounds for clinical applications (Burton et al., 2012).
properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4N3O2/c22-15-6-2-1-5-13(15)20-26-17(30-27-20)10-12-4-3-9-28(11-12)21(29)14-7-8-16(23)19(25)18(14)24/h1-2,5-8,12H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSAXVLTQRKSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C(=C(C=C2)F)F)F)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone |
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